molecular formula C15H15NO4 B8741592 Methyl 5-amino-2-(4-methoxyphenoxy)benzoate

Methyl 5-amino-2-(4-methoxyphenoxy)benzoate

Cat. No. B8741592
M. Wt: 273.28 g/mol
InChI Key: UCJCZQUVBOEKGM-UHFFFAOYSA-N
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Patent
US06699879B1

Procedure details

The compound of step 1 (2.3 g) in methanol (150 ml) containing 10% Pd/C (0.5 g) was hydrogenated under one atmosphere of hydrogen for 18 h. The mixture was filtered (kieselguhr) and solvent removed from the filtrate under reduced pressure to give the title compound (2.0 g) as a yellow oil. 1H NMR (CDCl3) δ: 3.69 (2H, brs), 3.77 (6H, s), 6.76-6.87 (6H, m), 7.19 (1H, d, J=2.5 Hz).
Name
compound
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1.[H][H]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1

Inputs

Step One
Name
compound
Quantity
2.3 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])OC1=CC=C(C=C1)OC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered (kieselguhr) and solvent
CUSTOM
Type
CUSTOM
Details
removed from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)N)OC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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